Tonapofylline
Overview
Description
Tonapofylline is a xanthine derivative that acts as a selective antagonist of the A1 adenosine receptor. It has been investigated for its potential therapeutic applications in treating heart failure, renal insufficiency, and congestive heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tonapofylline can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Tonapofylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the xanthine core.
Substitution: Substitution reactions can introduce different substituents to the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthine derivatives, while substitution reactions can produce various substituted xanthine compounds .
Scientific Research Applications
Chemistry: Used as a research tool to study adenosine receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its therapeutic potential in treating heart failure, renal insufficiency, and other cardiovascular diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a reference compound in drug discovery
Mechanism of Action
Tonapofylline exerts its effects by binding with high affinity to A1 adenosine receptors, acting as a competitive antagonist. This binding inhibits the action of adenosine, leading to various physiological effects. In the kidney, this compound blocks A1 adenosine receptors, maintaining glomerular filtration rate and promoting natriuresis. This mechanism is beneficial in conditions such as heart failure and renal insufficiency .
Comparison with Similar Compounds
Pentoxifylline: Another xanthine derivative used to treat intermittent claudication.
Theophylline: A xanthine derivative used as a bronchodilator in respiratory diseases.
Caffeine: A well-known xanthine derivative with stimulant effects
Comparison: Tonapofylline is unique in its high selectivity for A1 adenosine receptors, making it particularly effective in targeting specific physiological pathways. Unlike other xanthine derivatives, this compound’s selective antagonism of A1 adenosine receptors provides distinct therapeutic advantages in treating cardiovascular and renal conditions .
Properties
IUPAC Name |
3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-3-13-25-17-16(18(29)26(14-4-2)20(25)30)23-19(24-17)22-10-7-21(8-11-22,9-12-22)6-5-15(27)28/h3-14H2,1-2H3,(H,23,24)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTVVWUOTJRXKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CCC(CC3)(CC4)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187611 | |
Record name | Tonapofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Stimulation of A1 adenosine receptors in the kidney reduces glomerular filtration rate (GFR) via tubuloglomerular feedback and increases sodium reabsorption. Blocking A1 adenosine receptors would therefore maintain GFR and cause natriuresis. Tonapofylline is a xanthine derivative that binds with high affinity to A1 adenosine receptors from several species including human and acts as a competitive antagonist at these receptors. | |
Record name | Tonapofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
340021-17-2 | |
Record name | Tonapofylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340021-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tonapofylline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340021172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tonapofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tonapofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TONAPOFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNU4U44T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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